N-Acetyl-3,5-dinitro-l-tyrosine

Description

The exact mass of the compound N-Acetyl-3,5-dinitro-l-tyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83259. The United Nations designated GHS hazard class pictogram is Oxidizer, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-3,5-dinitro-l-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-3,5-dinitro-l-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

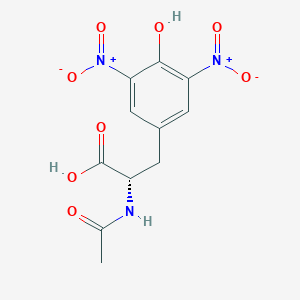

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKZKLOBRPCKTF-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021071 |

Source

|

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-00-4 |

Source

|

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-dinitro-l-tyrosine is a nitrated derivative of N-acetyl-l-tyrosine, a compound of significant interest in biochemical and pharmaceutical research. The introduction of two nitro groups onto the phenolic ring of the tyrosine moiety dramatically alters its electronic and steric properties, leading to unique physicochemical characteristics and biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical and biological processes.

Physicochemical Properties

The structural modifications inherent in N-Acetyl-3,5-dinitro-l-tyrosine bestow upon it distinct physical and chemical properties. These properties are crucial for understanding its behavior in biological systems and for its application in research and drug development.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₈ | |

| Molecular Weight | 313.22 g/mol | |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

| CAS Number | 20767-00-4 | |

| Canonical SMILES | CC(=O)N--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]">C@@HC(=O)O | |

| InChI Key | CFKZKLOBRPCKTF-ZETCQYMHSA-N |

Physical Properties

| Property | Value | Source |

| Melting Point | 189-190 °C | |

| Boiling Point (Predicted) | 583.2 ± 50.0 °C | |

| Density (Predicted) | 1.607 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.80 ± 0.10 | |

| LogP (Predicted) | 1.0 |

Experimental Protocols

Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine is a two-step process involving the acetylation of l-tyrosine followed by nitration.

Step 1: Acetylation of l-Tyrosine to N-Acetyl-l-tyrosine

-

Materials: l-Tyrosine, Acetic Anhydride, Sodium Hydroxide, Hydrochloric Acid.

-

Procedure:

-

Dissolve l-tyrosine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while maintaining a basic pH with the addition of sodium hydroxide.

-

After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the N-acetyl-l-tyrosine.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Nitration of N-Acetyl-l-tyrosine

-

Materials: N-Acetyl-l-tyrosine, Nitric Acid, Sulfuric Acid.

-

Procedure:

-

Carefully dissolve N-acetyl-l-tyrosine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature and stirring.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the N-Acetyl-3,5-dinitro-l-tyrosine.

-

Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry the final product.

-

Figure 1: Synthetic workflow for N-Acetyl-3,5-dinitro-l-tyrosine.

Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of N-Acetyl-3,5-dinitro-l-tyrosine is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

Determination of Solubility

-

Procedure:

-

An excess amount of N-Acetyl-3,5-dinitro-l-tyrosine is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

-

The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

-

The saturated solution is filtered to remove the undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Determination of pKa

-

Method: Potentiometric titration.

-

Procedure:

-

A solution of N-Acetyl-3,5-dinitro-l-tyrosine of known concentration is prepared.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Acetyl-3,5-dinitro-l-tyrosine is expected to show characteristic signals for the acetyl group protons, the α- and β-protons of the amino acid backbone, and the aromatic protons. The two nitro groups will significantly deshield the aromatic protons, shifting their signals downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key signals would include those for the carbonyl carbons of the acetyl and carboxylic acid groups, the α- and β-carbons, and the aromatic carbons. The carbons bearing the nitro groups are expected to be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. These include the O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the characteristic symmetric and asymmetric stretches of the nitro groups.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent is expected to show absorption maxima characteristic of a nitrated phenolic compound. The presence of the nitro groups, which are strong chromophores, will result in absorption bands at longer wavelengths compared to N-acetyl-l-tyrosine.

Biological Activity and Applications

N-Acetyl-3,5-dinitro-l-tyrosine is known to be an inhibitor of the enzyme pepsin. This inhibitory activity is attributed to the binding of the dinitrated tyrosine moiety to the active site of the enzyme, preventing the binding of its natural substrates.

An In-depth Technical Guide to the Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine from l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-Acetyl-3,5-dinitro-l-tyrosine, a nitrated derivative of the amino acid l-tyrosine. The synthesis is a two-step process commencing with the acetylation of l-tyrosine to yield N-Acetyl-l-tyrosine, which is subsequently nitrated to produce the final compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Synthesis Pathway Overview

The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine from l-tyrosine involves two primary chemical transformations:

-

Acetylation: The amino group of l-tyrosine is protected by acetylation using acetic anhydride in an alkaline aqueous medium. This step yields the intermediate compound, N-Acetyl-l-tyrosine.

-

Nitration: The aromatic ring of N-Acetyl-l-tyrosine is subsequently dinitrated at the 3 and 5 positions using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, N-Acetyl-3,5-dinitro-l-tyrosine.

The overall reaction scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of N-Acetyl-l-tyrosine

This protocol is adapted from established methods for the acetylation of amino acids.[1][2]

Materials:

-

l-Tyrosine

-

Acetic Anhydride

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (95%)

-

Activated Carbon

Procedure:

-

Dissolution: In a suitable reaction vessel, suspend 100 g of l-tyrosine in 200 mL of deionized water. Stir the mixture vigorously to prevent agglomeration.

-

Basification: Slowly add 30% sodium hydroxide solution dropwise until the l-tyrosine is completely dissolved. The pH of the solution should be approximately 12.

-

Acetylation: Cool the solution to below 10°C using an ice bath. While maintaining this temperature, slowly add 1.05 molar equivalents of acetic anhydride dropwise over a period of 30 to 60 minutes. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

-

Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and continue stirring for an additional 20 minutes at room temperature. This step helps to hydrolyze any O-acetylated byproducts.

-

Precipitation: Slowly add concentrated hydrochloric acid to the reaction mixture with continuous stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-l-tyrosine to precipitate out of the solution.

-

Crystallization and Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water (75-80°C). Add a small amount of activated carbon and briefly heat the solution. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Step 2: Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

This protocol is based on the established methods for the nitration of tyrosine and its derivatives.[3]

Materials:

-

N-Acetyl-l-tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.42)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Dissolution: In a flask equipped with a stirrer and cooled in an ice-salt bath, carefully add 10 g of N-Acetyl-l-tyrosine in portions to 45 mL of concentrated sulfuric acid, ensuring the temperature is maintained at or below 10°C.

-

Nitration: Once the N-Acetyl-l-tyrosine is completely dissolved, cool the mixture to -5°C. Slowly add a pre-cooled mixture of 8.5 mL of concentrated nitric acid dropwise to the solution over approximately 90 minutes. It is crucial to maintain the temperature at -5°C throughout the addition.

-

Reaction Quenching: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0°C. Then, carefully pour the reaction mixture onto a large volume of crushed ice (approximately 200 g) with vigorous stirring.

-

Product Isolation: A yellow precipitate of N-Acetyl-3,5-dinitro-l-tyrosine will form. Allow the ice to melt completely, and then collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold deionized water until the washings are neutral to litmus paper to remove any residual acid.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from aqueous acetic acid or ethanol to yield fine crystals.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| l-Tyrosine | C₉H₁₁NO₃ | 181.19 | White crystalline powder | 342-344 (decomposes) |

| N-Acetyl-l-tyrosine | C₁₁H₁₃NO₄ | 223.23 | White crystalline powder | 149-152[2] |

| N-Acetyl-3,5-dinitro-l-tyrosine | C₁₁H₁₁N₃O₈ | 313.22 | Yellow crystalline solid | 189-190 |

Table 2: Synthesis Yields

| Reaction Step | Product | Typical Yield (%) |

| Acetylation of l-tyrosine | N-Acetyl-l-tyrosine | 78-80[4] |

| Nitration of N-Acetyl-l-tyrosine | N-Acetyl-3,5-dinitro-l-tyrosine | Not explicitly reported, but nitration of l-tyrosine yields are generally high. |

Table 3: Spectroscopic Data for N-Acetyl-l-tyrosine

| Spectroscopy | Data |

| ¹H NMR (D₂O) | δ 2.07 (s, 3H, COCH₃), 2.82-2.86 (m, 1H, ArCHH), 2.96-3.01 (m, 1H, ArCHH), 3.67-3.70 (m, 1H, CHCOO), 6.70 (d, J=8.0Hz, 2H, ArH), 7.01 (d, J=8.0Hz, 2H, ArH) |

| IR (KBr, cm⁻¹) | Major peaks include those for N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C vibrations. |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

References

- 1. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

N-Acetyl-3,5-dinitro-l-tyrosine: A Technical Guide on its Mechanism of Action in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-dinitro-l-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of an acetyl group at the nitrogen of the alpha-amino group and two nitro groups at positions 3 and 5 of the phenyl ring. This technical guide provides a comprehensive overview of the known mechanism of action of N-Acetyl-3,5-dinitro-l-tyrosine in biochemical assays, with a primary focus on its role as a pepsin inhibitor. The guide details its synthesis, experimental protocols for its characterization, and the logical framework of its inhibitory action.

Physicochemical Properties

| Property | Value |

| CAS Number | 20767-00-4[1] |

| Molecular Formula | C₁₁H₁₁N₃O₈[1] |

| Molecular Weight | 313.22 g/mol [1] |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid[1] |

Core Mechanism of Action: Pepsin Inhibition

The primary characterized biochemical function of N-Acetyl-3,5-dinitro-l-tyrosine is the inhibition of pepsin, a key aspartic protease involved in digestion.[2] Pepsin's active site is located in a deep cleft between its two domains and utilizes two critical aspartate residues (Asp32 and Asp215) for catalysis.[3][4] It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.[3]

N-Acetyl-3,5-dinitro-l-tyrosine is thought to act as a competitive or mixed-type inhibitor, binding to the active site of pepsin and preventing the binding and subsequent hydrolysis of its protein substrates.[2][5] The hydrophobic nature of the dinitrophenyl side chain likely contributes to its affinity for the active site of pepsin.[2][5]

Quantitative Data on Pepsin Inhibition

| Inhibitor | Target Enzyme | Assay Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |

| N-Acetyl-3,5-dinitro-l-tyrosine | Pepsin | Hemoglobin | Data not available | Data not available | Hypothesized Competitive/Mixed |

| Pepstatin A[6] | Pepsin | Various | ~0.0001 | - | Transition-state analog |

Experimental Protocols

Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

A common method for the synthesis of N-Acetyl-3,5-dinitro-l-tyrosine involves the nitration of N-acetyl-l-tyrosine.[7]

Materials:

-

L-Tyrosine

-

Acetic anhydride

-

Sodium hydroxide solution (e.g., 2M)

-

Concentrated sulfuric acid

-

Concentrated nitric acid (d 1.42)

-

Ice bath

-

Stir plate and stir bar

-

Standard laboratory glassware

Procedure:

-

Acetylation of L-Tyrosine: L-tyrosine is first acetylated to form N-acetyl-l-tyrosine. This can be achieved by reacting L-tyrosine with acetic anhydride in a basic solution (e.g., sodium hydroxide) at a controlled temperature (e.g., below 20°C).[7]

-

Nitration: The resulting N-acetyl-l-tyrosine is then nitrated. It is dissolved in concentrated sulfuric acid at a low temperature (e.g., 10°C). Concentrated nitric acid is added dropwise while maintaining a low temperature (e.g., -5°C) to introduce the nitro groups at the 3 and 5 positions of the phenyl ring.[7]

-

Purification: The product is isolated and purified, typically by recrystallization from a suitable solvent system, such as aqueous acetic acid.[7]

Pepsin Inhibition Assay (Hemoglobin Method)

This protocol is a general method for assessing pepsin activity and can be adapted to evaluate the inhibitory effect of compounds like N-Acetyl-3,5-dinitro-l-tyrosine.[8]

Materials:

-

Porcine pepsin

-

Hemoglobin (from bovine erythrocytes)

-

Hydrochloric acid (HCl) solutions of various concentrations (e.g., 0.3 N, 0.01 N)

-

Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

-

N-Acetyl-3,5-dinitro-l-tyrosine (inhibitor)

-

Spectrophotometer

-

Water bath at 37°C

-

Test tubes

-

Filter paper

Procedure:

-

Substrate Preparation: Prepare a 2.5% (w/v) solution of hemoglobin in deionized water. Denature the hemoglobin by adding 0.3 N HCl and adjust the final volume.[8]

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of pepsin in cold 0.01 N HCl. Prepare various concentrations of N-Acetyl-3,5-dinitro-l-tyrosine in a suitable solvent (the solvent should not affect enzyme activity at the final concentration).

-

Assay Setup:

-

Test Samples: In a series of test tubes, add the hemoglobin substrate. Add different concentrations of the inhibitor solution.

-

Control (No Inhibitor): In a separate tube, add the hemoglobin substrate and the same volume of solvent used for the inhibitor.

-

Blank: Prepare blanks for each inhibitor concentration by adding the hemoglobin substrate and the inhibitor, but the enzyme will be added after the reaction is stopped.

-

-

Reaction Initiation and Incubation: Pre-incubate the tubes at 37°C for a few minutes. Initiate the reaction by adding the pepsin solution to the test and control tubes. Incubate at 37°C for a defined period (e.g., 10 minutes).[8]

-

Reaction Termination: Stop the reaction by adding 5% TCA to all tubes. The TCA will precipitate the undigested hemoglobin.[8]

-

Measurement: After a short incubation with TCA, filter the samples to remove the precipitate. Measure the absorbance of the clear filtrate at 280 nm. The absorbance is proportional to the amount of small, soluble peptides produced by pepsin activity.[8]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N-Acetyl-3,5-dinitro-l-tyrosine compared to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broader Biochemical Applications and Signaling Pathways

While the primary documented role of N-Acetyl-3,5-dinitro-l-tyrosine is as a pepsin inhibitor, its structural features suggest potential for other biochemical interactions. The dinitrated tyrosine moiety is a known feature in studies of nitrative stress and protein modifications. However, specific studies detailing the mechanism of action of N-Acetyl-3,5-dinitro-l-tyrosine in other biochemical assays or its involvement in cellular signaling pathways are currently limited in the scientific literature. Further research is required to explore its potential effects on other enzymes, such as protein tyrosine kinases or phosphatases, and its ability to modulate signaling cascades within a cellular context.

Conclusion

N-Acetyl-3,5-dinitro-l-tyrosine is a chemically modified amino acid that has been identified as an inhibitor of the digestive enzyme pepsin. Its mechanism of action is presumed to involve binding to the active site of the enzyme, thereby preventing substrate hydrolysis. While detailed protocols for its synthesis and for general pepsin inhibition assays are available, specific quantitative data on its inhibitory potency are not widely reported. The exploration of its effects on other biochemical targets and its potential involvement in cellular signaling pathways represents an area for future investigation. This guide provides a foundational understanding for researchers and professionals in drug development interested in the biochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine.

References

- 1. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of pepsin by analogues of pepsinogen-(1-12)-peptide with substitutions in the 4-7 sequence region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collab.its.virginia.edu [collab.its.virginia.edu]

- 4. proteopedia.org [proteopedia.org]

- 5. Inhibition of pepsin by analogues of pepsinogen-(1-12)-peptide with substitutions in the 4-7 sequence region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pepsin - Wikipedia [en.wikipedia.org]

- 7. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

Biological role of N-Acetyl-3,5-dinitro-l-tyrosine as a pepsin inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pepsin in Digestion and Disease

Pepsin, an aspartic protease, is a crucial enzyme in the digestive system, primarily responsible for the breakdown of proteins into smaller peptides in the highly acidic environment of the stomach. Its activity is tightly regulated, beginning as an inactive zymogen, pepsinogen, which is autocatalytically activated at low pH. While essential for normal digestion, aberrant pepsin activity is implicated in various pathological conditions. When gastric reflux occurs, pepsin can travel into the esophagus, larynx, and even the lungs, leading to tissue damage and inflammation in conditions such as gastroesophageal reflux disease (GERD) and laryngopharyngeal reflux (LPR). Consequently, the inhibition of pepsin activity is a significant area of research for the development of therapeutic agents to manage these disorders.

N-Acetyl-3,5-dinitro-L-tyrosine: A Specific Pepsin Inhibitor

N-Acetyl-3,5-dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, distinguished by the addition of an acetyl group to the amine and two nitro groups to the phenolic ring. This compound has been identified as a potent and specific inhibitor of pepsin. Its structural similarity to tyrosine, a component of many protein substrates, allows it to interact with the active site of the enzyme. The presence of the bulky and electron-withdrawing nitro groups significantly enhances its inhibitory properties compared to N-acetyl-L-tyrosine alone. This specificity makes it an invaluable tool in biochemical studies for investigating the mechanisms of pepsin-catalyzed hydrolysis and for exploring the structure-activity relationships of enzyme inhibitors.

Mechanism of Inhibition

N-Acetyl-3,5-dinitro-L-tyrosine acts as a competitive inhibitor of pepsin.[1] This mechanism involves the inhibitor molecule binding directly to the active site of the enzyme, the same site where the natural protein substrate would normally bind.[1] This binding event is reversible and prevents the formation of the enzyme-substrate complex, thereby halting the proteolytic activity of pepsin. The affinity of the inhibitor for the active site is a key determinant of its potency. The interaction is thought to be stabilized by hydrogen bonding and hydrophobic interactions between the inhibitor and the amino acid residues within the pepsin active site.

Caption: Mechanism of competitive inhibition of pepsin.

Quantitative Inhibition Data

| Inhibitor | Enzyme Source | Substrate Used | Inhibition Type | Ki Value | IC50 Value | Reference |

| N-Acetyl-3,5-dinitro-L-tyrosine | Porcine Gastric Mucosa | Hemoglobin | Competitive | Data Not Found | Data Not Found |

Experimental Protocols

The characterization of pepsin inhibitors relies on robust and reproducible enzyme activity assays. The most common method for measuring pepsin activity and its inhibition is the hemoglobin digestion assay.

Pepsin Inhibition Assay Using Hemoglobin

This method is based on the spectrophotometric measurement of trichloroacetic acid (TCA)-soluble products released from hemoglobin by pepsin's proteolytic action.

Caption: Workflow for a typical pepsin inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Hemoglobin Substrate (2.0% w/v): Dissolve 2.0 g of bovine hemoglobin in 80 mL of purified water. Adjust the pH to 2.0 with 1 M HCl and bring the final volume to 100 mL.

-

Pepsin Solution: Prepare a stock solution of porcine pepsin (e.g., 1 mg/mL) in cold 10 mM HCl. Dilute further to a working concentration (e.g., 0.02-0.05 mg/mL) immediately before use.

-

Inhibitor Solutions: Prepare a stock solution of N-Acetyl-3,5-dinitro-L-tyrosine in a suitable solvent (e.g., DMSO). Create a series of dilutions in 10 mM HCl.

-

Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare a 5% (w/v) solution of TCA in purified water.

-

-

Assay Procedure:

-

Pipette 2.5 mL of the hemoglobin substrate into a series of test tubes.

-

Include tubes for a blank (no enzyme), a control (enzyme, no inhibitor), and several inhibitor concentrations.

-

Equilibrate the tubes in a water bath at 37°C for 5-10 minutes.

-

To the blank tubes, add 5.0 mL of 5% TCA.

-

To initiate the reaction, add 0.5 mL of the appropriate inhibitor dilution (or buffer for the control) followed by 0.5 mL of the working pepsin solution to the respective tubes at timed intervals.

-

Incubate the reaction mixtures at 37°C for exactly 10 minutes.

-

Stop the reaction by adding 5.0 mL of 5% TCA to each tube at the same timed intervals.

-

Vortex the tubes and allow them to stand for at least 5 minutes for complete precipitation of undigested protein.

-

-

Detection and Analysis:

-

Filter the contents of each tube through a 0.45 µm syringe filter or centrifuge to pellet the precipitate.

-

Measure the absorbance of the clear filtrate/supernatant at 280 nm using a spectrophotometer. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides.

-

Calculate the percentage of inhibition for each concentration of N-Acetyl-3,5-dinitro-L-tyrosine compared to the uninhibited control.

-

For determination of IC50, plot the percent inhibition against the logarithm of the inhibitor concentration.

-

For determination of Ki, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot.

-

Significance and Applications

-

Biochemical Research: N-Acetyl-3,5-dinitro-L-tyrosine serves as a valuable tool for probing the structure and function of the pepsin active site.[1] By studying its binding and inhibitory effects, researchers can gain insights into the molecular requirements for substrate recognition and catalysis by aspartic proteases.

-

Drug Development: While not a therapeutic agent itself, this compound serves as a lead molecule or a reference compound in the design and screening of novel, more potent, and pharmacokinetically suitable pepsin inhibitors. The development of such inhibitors holds promise for the treatment of reflux-related disorders by neutralizing the enzymatic damage caused by refluxed pepsin.

-

Diagnostic and Analytical Applications: As a specific inhibitor, it can be used in complex biological samples to differentiate pepsin activity from that of other proteases, aiding in diagnostics and research.

Conclusion

N-Acetyl-3,5-dinitro-L-tyrosine is a well-established competitive inhibitor of pepsin, acting through direct binding to the enzyme's active site. Its utility in biochemical research is clear, providing a means to investigate the fundamental mechanisms of pepsin activity. For drug development professionals, it represents a foundational chemical structure for the rational design of new therapeutic agents aimed at mitigating the pathological effects of pepsin in acid-reflux diseases. The standardized experimental protocols outlined in this guide provide a framework for the quantitative evaluation of this and other potential pepsin inhibitors, a necessary step in translating basic biochemical findings into clinical applications. Further research to precisely quantify its inhibitory constants (Ki and IC50) would be beneficial for comparative studies and computational modeling of new inhibitor candidates.

References

N-Acetyl-3,5-dinitro-l-tyrosine: A Comprehensive Structural and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Structural Characteristics

N-Acetyl-3,5-dinitro-l-tyrosine is an amino acid derivative with the systematic IUPAC name (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid.[1] Its structure is characterized by a central chiral carbon, an acetylated amino group, a carboxylic acid group, and a p-hydroxyphenyl group that is substituted with two nitro groups at the 3 and 5 positions of the aromatic ring.[2]

The key functional groups that define its chemical behavior and biological activity are:

-

An acetylated alpha-amino group: This modification alters the charge and polarity of the amino acid.[2]

-

A carboxylic acid group: This group is ionizable and contributes to the molecule's overall charge and solubility.[2]

-

A phenolic hydroxyl group: The acidity and reactivity of this group are significantly influenced by the presence of the electron-withdrawing nitro groups.[2]

-

Two nitro groups: These groups are strong electron-withdrawing moieties that increase the acidity of the phenolic proton and are key to its specific interactions with biological targets.[2]

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁N₃O₈ | [1][3] |

| Molecular Weight | 313.22 g/mol | [1][3] |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | [1] |

| CAS Number | 20767-00-4 | [1][3] |

| Appearance | Crystalline solid | |

| Canonical SMILES | CC(=O)N--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]">C@@HC(=O)O | [1] |

| InChI Key | CFKZKLOBRPCKTF-ZETCQYMHSA-N | [1] |

Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine is a two-step process that begins with the acetylation of L-tyrosine, followed by the nitration of the resulting N-acetyl-l-tyrosine.[2] A detailed experimental protocol, adapted from the literature, is provided below.

Experimental Protocol: Synthesis

Step 1: Acetylation of L-Tyrosine to N-Acetyl-L-Tyrosine

This procedure is based on established methods for the acetylation of amino acids.[4][5]

-

Materials:

-

L-Tyrosine

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (95%)

-

Activated Carbon

-

-

Procedure:

-

Dissolution: In a suitable reaction vessel, suspend L-tyrosine in deionized water. With vigorous stirring, slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved.

-

Acetylation: Cool the solution in an ice bath to below 10 °C. While maintaining the temperature, slowly add acetic anhydride (approximately 1.05 molar equivalents) dropwise. Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

-

pH Adjustment: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and continue to stir at room temperature for 20 minutes.

-

Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate out of solution.

-

Isolation of Crude Product: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Step 2: Nitration of N-Acetyl-L-Tyrosine

This protocol is adapted from the synthesis of related dinitro-tyrosine derivatives.[6]

-

Materials:

-

N-Acetyl-L-Tyrosine (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.42)

-

Crushed Ice

-

-

Procedure:

-

Dissolution: Carefully add N-acetyl-l-tyrosine in portions to concentrated sulfuric acid, keeping the temperature at 10°C with external cooling and stirring.

-

Nitration: Cool the mixture to -5°C. While stirring vigorously, add concentrated nitric acid dropwise over a period of approximately 90 minutes, ensuring the temperature does not rise above 0°C.

-

Quenching: After the addition is complete, continue stirring for a short period and then cautiously pour the reaction mixture onto a large volume of crushed ice.

-

Precipitation and Isolation: The N-Acetyl-3,5-dinitro-l-tyrosine will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product.

-

Synthesis Workflow

Spectroscopic and Structural Data (Reference)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of N-acetyl-3,5-dinitro-L-tyrosine, ethyl ester

While not the parent compound, the ¹H NMR spectrum of the ethyl ester derivative provides insight into the expected chemical shifts for the core structure.[7] The dinitrated aromatic protons are expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro groups.

Reference ¹H and ¹³C NMR Data for L-Tyrosine and N-Acetyl-L-Tyrosine

For comparative purposes, the known NMR data for L-Tyrosine and N-Acetyl-L-Tyrosine are summarized in the tables below.[8][9][10][11][12][13][14]

Table 2: Reference ¹H NMR Data (in D₂O)

| Compound | Proton Assignment | Chemical Shift (ppm) |

| L-Tyrosine | Hα | ~3.9 |

| Hβ | ~3.0, ~3.2 | |

| Aromatic CH | ~6.9, ~7.2 | |

| N-Acetyl-L-Tyrosine | Hα | ~4.4 |

| Hβ | ~3.1 | |

| Aromatic CH | ~6.8, ~7.1 | |

| Acetyl CH₃ | ~2.0 |

Table 3: Reference ¹³C NMR Data (in D₂O)

| Compound | Carbon Assignment | Chemical Shift (ppm) |

| L-Tyrosine | C=O | ~177 |

| Cα | ~59 | |

| Cβ | ~38 | |

| Aromatic C-OH | ~158 | |

| Aromatic C-CH₂ | ~130 | |

| Aromatic CH | ~134, ~119 | |

| N-Acetyl-L-Tyrosine | C=O (carboxyl) | ~176 |

| C=O (acetyl) | ~174 | |

| Cα | ~56 | |

| Cβ | ~37 | |

| Aromatic C-OH | ~155 | |

| Aromatic C-CH₂ | ~128 | |

| Aromatic CH | ~131, ~116 | |

| Acetyl CH₃ | ~22 |

Fourier-Transform Infrared (FTIR) Spectroscopy

An experimental FTIR spectrum for N-Acetyl-3,5-dinitro-l-tyrosine is not currently available. However, based on its structure, the following characteristic absorption bands are expected. Reference FTIR data for L-tyrosine is also provided.[14][15]

Table 4: Expected FTIR Absorption Bands for N-Acetyl-3,5-dinitro-l-tyrosine

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption. |

| N-H Stretch (Amide) | ~3300 | |

| C-H Stretch (Aromatic) | ~3100-3000 | |

| C-H Stretch (Aliphatic) | ~3000-2850 | |

| C=O Stretch (Carboxylic Acid) | ~1725-1700 | |

| C=O Stretch (Amide I) | ~1650 | |

| N-O Stretch (Nitro) | ~1550-1500 and ~1350-1300 | Two strong, characteristic bands. |

| C=C Stretch (Aromatic) | ~1600, ~1475 | |

| N-H Bend (Amide II) | ~1550 | May overlap with nitro stretch. |

Biological Activity and Signaling Pathways

The primary reported biological activity of N-Acetyl-3,5-dinitro-l-tyrosine is its role as an inhibitor of the digestive enzyme pepsin.[2]

Pepsin Inhibition

Pepsin is an endopeptidase that is active in the acidic environment of the stomach and plays a crucial role in the initial stages of protein digestion. N-Acetyl-3,5-dinitro-l-tyrosine acts as a competitive inhibitor of pepsin.[2] The dinitrated tyrosine residue is thought to mimic the aromatic amino acid residues of protein substrates, allowing it to bind to the active site of the enzyme.

The mechanism of inhibition involves the following key interactions:

-

Active Site Binding: The dinitrophenyl group of the inhibitor fits into the hydrophobic pocket of the pepsin active site that normally accommodates the side chains of phenylalanine or tyrosine residues of the substrate.

-

Hydrogen Bonding: The carboxylic acid and acetylated amino groups of the inhibitor can form hydrogen bonds with the amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

-

Electronic Effects: The electron-withdrawing nitro groups may enhance the binding affinity through favorable electrostatic interactions with the active site residues.

By occupying the active site, N-Acetyl-3,5-dinitro-l-tyrosine prevents the binding of natural protein substrates, thereby inhibiting the proteolytic activity of pepsin.[2]

Signaling Pathway Diagram: Pepsin Inhibition

Conclusion

N-Acetyl-3,5-dinitro-l-tyrosine is a synthetically modified amino acid with distinct structural features conferred by the presence of two nitro groups on its aromatic ring. While a comprehensive experimental characterization of its solid-state structure and spectroscopic properties is not currently available in the public domain, this guide has provided a detailed overview of its known characteristics, a robust protocol for its synthesis, and an explanation of its primary biological function as a pepsin inhibitor. The provided reference data for related compounds serves as a valuable resource for researchers working with this molecule. Further investigation into its potential effects on other biological pathways and a full experimental structural elucidation would be valuable contributions to the field.

References

- 1. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-3,5-dinitro-l-tyrosine (20767-00-4) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000866) [hmdb.ca]

- 9. N-Acetyl-L-tyrosine(537-55-3) 1H NMR spectrum [chemicalbook.com]

- 10. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Tyrosine [webbook.nist.gov]

An In-Depth Technical Guide: N-Acetyl-3,5-dinitro-l-tyrosine as a Definitive Marker for Protein Nitration Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of protein nitration, a critical post-translational modification implicated in a wide range of physiological and pathological processes. It details the use of N-Acetyl-3,5-dinitro-l-tyrosine as a standard and marker in these studies, outlines the core biochemical pathways, and presents detailed experimental protocols for the identification and quantification of nitrated proteins.

Introduction to Protein Tyrosine Nitration

Protein tyrosine nitration is a post-translational modification where a nitro group (-NO2) is added to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (3-NT).[1][2] This modification is not random; it is a significant event that occurs under conditions of "nitroxidative stress," a state where the balance between reactive nitrogen species (RNS) and antioxidant defenses is disrupted.[3][4]

The formation of 3-NT is a molecular footprint left by the activity of potent nitrating agents, most notably peroxynitrite (ONOO⁻).[5][6] Peroxynitrite is a powerful oxidant and nitrating agent formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide radicals (•O₂⁻).[5][7][8] The presence of 3-NT is widely recognized as a biomarker for cell damage, inflammation, and the in vivo production of nitric oxide.[6]

The addition of the bulky, electron-withdrawing nitro group to a tyrosine residue can have profound functional consequences for the affected protein:

-

Altered Protein Structure and Function: Nitration can lead to both loss or gain of protein function.[9]

-

Disrupted Cell Signaling: It can interfere with phosphorylation-dephosphorylation cascades, as the pKa of the tyrosine's hydroxyl group shifts dramatically from approximately 10 to 7.2, introducing a negative charge at physiological pH.[2][10]

-

Immunogenicity: Nitrated proteins can be perceived as foreign by the immune system, potentially triggering autoimmune responses.[1]

Given its association with over 50 diseases, including neurodegenerative disorders (Alzheimer's, Parkinson's), cardiovascular diseases, and inflammatory conditions like asthma and sepsis, the accurate detection and quantification of protein nitration are paramount for both basic research and drug development.[9][10][11][12][13][14]

The Role of N-Acetyl-3,5-dinitro-l-tyrosine

In any quantitative bioanalytical study, a stable, well-characterized, and pure standard is essential for method validation, calibration, and ensuring the accuracy of results. N-Acetyl-3,5-dinitro-l-tyrosine serves as a crucial, albeit synthetic, reference compound in the study of protein nitration. While 3-nitrotyrosine is the biological marker, related dinitro compounds are used in specific chemical and analytical contexts.

Chemical Structure and Properties: N-Acetyl-3,5-dinitro-l-tyrosine is a derivative of the amino acid L-tyrosine, featuring two nitro groups at positions 3 and 5 of the phenyl ring and an acetyl group on the alpha-amino group.[15]

-

Molecular Formula: C₁₁H₁₁N₃O₈[16]

-

IUPAC Name: (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid[15][16]

The presence of the acetyl group and two nitro groups confers distinct chemical properties useful for synthesis and analytical applications.[15]

Core Signaling Pathways of Protein Nitration

The primary mechanism for protein tyrosine nitration in vivo involves free radical reactions.[3] While several pathways can generate nitrating agents, the peroxynitrite-dependent pathway is considered predominant in many biological contexts.[7]

Peroxynitrite-Mediated Nitration

Under conditions of oxidative and nitrosative stress, elevated levels of nitric oxide (•NO) and superoxide (•O₂⁻) lead to the formation of peroxynitrite (ONOO⁻).[6] This potent oxidant can directly or indirectly nitrate tyrosine residues. The free radical mechanism involves the one-electron oxidation of tyrosine to a tyrosyl radical (Tyr•), which then reacts with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine.[3][4]

References

- 1. Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmbreports.org [bmbreports.org]

- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 7. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pnas.org [pnas.org]

- 12. Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained? [mdpi.com]

- 13. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Association of nitrotyrosine levels with cardiovascular disease and modulation by statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acetyl-3,5-dinitro-l-tyrosine (20767-00-4) for sale [vulcanchem.com]

- 16. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of N-Acetyl-3,5-dinitro-l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-dinitro-l-tyrosine is a nitrated derivative of the amino acid N-Acetyl-l-tyrosine. The presence of two electron-withdrawing nitro groups on the aromatic ring, ortho and para to the hydroxyl group, significantly influences its chemical properties and reactivity. This guide provides a comprehensive overview of the synthesis, key chemical reactions, and biological interactions of N-Acetyl-3,5-dinitro-l-tyrosine, presenting available quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Chemical Properties and Structure

N-Acetyl-3,5-dinitro-l-tyrosine is characterized by a molecular formula of C₁₁H₁₁N₃O₈ and a molecular weight of 313.22 g/mol .[1] Its structure features a chiral center at the alpha-carbon of the amino acid backbone, an acetylated amino group, a carboxylic acid group, a phenolic hydroxyl group, and two nitro groups attached to the benzene ring at positions 3 and 5.[2] These functional groups dictate the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions, reduction of the nitro groups, and interactions with biological macromolecules.

Table 1: Physicochemical Properties of N-Acetyl-3,5-dinitro-l-tyrosine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | [1] |

| CAS Number | 20767-00-4 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₈ | [1] |

| Molecular Weight | 313.22 g/mol | [1] |

| Melting Point | 189-190 °C | [3] |

| pKa | 2.80 ± 0.10 (Predicted) | [3] |

| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine is typically a two-step process starting from L-tyrosine. The first step involves the acetylation of the amino group of L-tyrosine to form N-Acetyl-L-tyrosine. The second step is the nitration of the aromatic ring of N-Acetyl-L-tyrosine.

Experimental Protocol: Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

Step 1: Acetylation of L-Tyrosine to N-Acetyl-L-tyrosine [4][5][6]

-

Materials: L-Tyrosine, 30% (w/v) Sodium Hydroxide (NaOH) solution, Acetic Anhydride, Concentrated Hydrochloric Acid (HCl), Deionized Water, Ethanol (95%).

-

Procedure:

-

Disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring.

-

Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved (pH should be around 12).

-

Cool the solution in an ice bath.

-

While maintaining the temperature below 10°C, slowly add 1.05 molar equivalents of acetic anhydride dropwise over 30-60 minutes. Simultaneously, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

-

After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for an additional 20 minutes at room temperature.

-

Slowly add concentrated HCl to the reaction mixture with stirring to adjust the pH to approximately 1.7, which will cause the N-Acetyl-L-tyrosine to precipitate.

-

Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from hot deionized water.

-

Step 2: Nitration of N-Acetyl-L-tyrosine [7]

-

Materials: N-Acetyl-L-tyrosine, Concentrated Sulfuric Acid, Nitric Acid (d 1.42).

-

Procedure:

-

Add N-Acetyl-L-tyrosine (molar equivalent to the starting L-tyrosine) in portions to concentrated sulfuric acid, keeping the temperature at 10°C with external cooling.

-

Once the addition is complete, cool the mixture to -5°C.

-

Stir the mixture while adding nitric acid (d 1.42) dropwise over approximately 90 minutes, maintaining the temperature at -5°C.

-

After the addition is complete, pour the reaction mixture onto crushed ice.

-

Cautiously add a solution of sodium hydroxide to neutralize the acid and precipitate the product.

-

Collect the yellow crystals of N-Acetyl-3,5-dinitro-l-tyrosine by filtration.

-

The crude product can be further purified by recrystallization.

-

Key Chemical Reactions

The chemical reactivity of N-Acetyl-3,5-dinitro-l-tyrosine is dominated by the two nitro groups on the aromatic ring. These groups are strong electron-withdrawing groups, which activate the ring for nucleophilic aromatic substitution and are themselves susceptible to reduction.

Reduction of Nitro Groups

The nitro groups of N-Acetyl-3,5-dinitro-l-tyrosine can be reduced to amino groups to form N-Acetyl-3,5-diamino-l-tyrosine. This transformation is a critical step in the synthesis of various derivatives and can be achieved using several reducing agents.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is generally a clean and efficient method.

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used for the reduction of aromatic nitro groups.

Experimental Protocol: Catalytic Hydrogenation of a Dinitro Aromatic Compound (General Procedure) [7]

-

Materials: Dinitro aromatic compound (e.g., a derivative of N-Acetyl-3,5-dinitro-l-tyrosine), Acetic Acid, Palladised Charcoal catalyst.

-

Procedure:

-

Dissolve the dinitro compound in acetic acid in a hydrogenation flask.

-

Add a catalytic amount of palladised charcoal.

-

Connect the flask to a hydrogen source and purge the system with hydrogen.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

The product, the corresponding diamino compound, can be isolated by evaporation of the solvent or by precipitation upon addition of a non-solvent.

-

Table 2: Reduction of a Dinitro-Tyrosine Derivative

| Reactant | Reducing Agent | Product | Yield | Reference |

| 3:5-Dinitro-4-p-methoxyphenoxy-N-acetyl-L-phenylalanine ethyl ester | H₂/Palladised charcoal in Acetic Acid | 3:5-Diamino-4-p-methoxyphenoxy-N-acetyl-L-phenylalanine ethyl ester | Not specified | [7] |

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the two nitro groups makes the aromatic ring of N-Acetyl-3,5-dinitro-l-tyrosine susceptible to nucleophilic attack. Strong nucleophiles can displace one or both of the nitro groups.

-

Reaction with Alkoxides: A common example is the reaction with sodium methoxide, where a nitro group is replaced by a methoxy group.

Biological Activity: Pepsin Inhibition

N-Acetyl-3,5-dinitro-l-tyrosine is a known inhibitor of the digestive enzyme pepsin.[2] The dinitro-tyrosine moiety is thought to interact with the active site of pepsin, preventing it from binding to its natural protein substrates.

Experimental Protocol: Pepsin Inhibition Assay (General)

A common method to determine the inhibitory activity of a compound against pepsin is to measure the reduction in the rate of hydrolysis of a substrate, such as hemoglobin.

-

Materials: Pepsin, Hemoglobin (substrate), Trichloroacetic acid (TCA), Inhibitor (N-Acetyl-3,5-dinitro-l-tyrosine), Buffer (e.g., 0.01 N HCl, pH 2.0).

-

Procedure:

-

Prepare a solution of pepsin in the buffer.

-

Prepare a solution of the inhibitor at various concentrations.

-

In a series of test tubes, mix the pepsin solution with the inhibitor solutions (and a control with no inhibitor).

-

Pre-incubate the enzyme-inhibitor mixtures at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the hemoglobin substrate solution to each tube.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding TCA, which precipitates the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested, soluble peptides.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Conclusion

N-Acetyl-3,5-dinitro-l-tyrosine is a versatile molecule with distinct chemical reactivity conferred by the presence of two nitro groups on its aromatic ring. Its synthesis from L-tyrosine is a well-established process. The key reactions of this compound, including the reduction of its nitro groups and its susceptibility to nucleophilic aromatic substitution, open avenues for the creation of a variety of derivatives for further study in medicinal chemistry and drug development. Its established role as a pepsin inhibitor also makes it a valuable tool for studying enzyme kinetics and for the design of new protease inhibitors. Further research to quantify the yields and reaction kinetics of its various transformations and to fully elucidate its interactions with biological targets will continue to be of significant interest to the scientific community.

References

- 1. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-3,5-dinitro-l-tyrosine (20767-00-4) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 6. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 7. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Solubility and stability of N-Acetyl-3,5-dinitro-l-tyrosine in different solvents.

An In-depth Technical Guide to the Solubility and Stability of N-Acetyl-3,5-dinitro-l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-dinitro-l-tyrosine is a nitrated derivative of N-acetyl-l-tyrosine, distinguished by the presence of two nitro groups on the aromatic ring.[1] This structural modification significantly influences its physicochemical properties, including solubility and stability, which are critical parameters in pharmaceutical development and biochemical research. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-Acetyl-3,5-dinitro-l-tyrosine. Due to the limited availability of specific quantitative data in public literature, this document focuses on the compound's expected behavior based on its chemical structure and furnishes detailed experimental protocols for the systematic determination of its solubility and stability profiles. These methodologies are designed to equip researchers with the necessary tools to generate reliable data for formulation development, analytical method validation, and stability assessment.

Introduction

N-Acetyl-3,5-dinitro-l-tyrosine is a specialized chemical compound derived from the essential amino acid L-tyrosine. Its structure comprises an L-tyrosine core with two key modifications: an acetyl group on the alpha-amino group and two nitro groups at the 3 and 5 positions of the phenyl ring.[1] These features confer unique properties, distinguishing it from its parent compound. The presence of the acetyl moiety can modify solubility, while the two electron-withdrawing nitro groups alter the electronic properties of the phenyl ring and the acidity of the phenolic hydroxyl group.[1]

Understanding the solubility and stability of this compound is paramount for its application in research and development. Solubility affects bioavailability and the ability to formulate suitable dosage forms, while stability data is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. This guide presents standardized methodologies for evaluating these critical attributes.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine is provided below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | [1][2] |

| CAS Number | 20767-00-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃O₈ | [1][2] |

| Molecular Weight | 313.22 g/mol | [1][2] |

| Appearance | Crystalline solid (predicted) |

Solubility Profile

The solubility of N-Acetyl-3,5-dinitro-l-tyrosine is dictated by the interplay of its functional groups. The carboxylic acid and phenolic hydroxyl groups can ionize, contributing to aqueous solubility, particularly at higher pH. However, the overall molecule is relatively large and contains non-polar regions. The related compound, 3,5-Dinitro-L-tyrosine, exhibits low aqueous solubility, suggesting that N-Acetyl-3,5-dinitro-l-tyrosine may have similar characteristics.[3]

Illustrative Solubility Data

The following table presents anticipated solubility classifications in common laboratory solvents. This data is illustrative and intended to serve as a baseline for experimental design.

| Solvent | Temperature | Anticipated Solubility (mg/mL) | Classification |

| Water (Purified) | 25°C | < 1.0 | Slightly Soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25°C | 1.0 - 5.0 | Sparingly Soluble |

| Ethanol | 25°C | 5.0 - 15.0 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25°C | > 100 | Freely Soluble |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement using the shake-flask method, followed by quantification with High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of N-Acetyl-3,5-dinitro-l-tyrosine in a specific solvent.

Materials:

-

N-Acetyl-3,5-dinitro-l-tyrosine

-

Selected solvents (e.g., water, PBS, ethanol)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Preparation: Add an excess amount of N-Acetyl-3,5-dinitro-l-tyrosine to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by HPLC-UV to determine the concentration. The solubility is reported in mg/mL or mol/L.

Caption: Workflow for shake-flask solubility measurement.

Stability Profile

The stability of N-Acetyl-3,5-dinitro-l-tyrosine can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. Potential degradation pathways include the hydrolysis of the N-acetyl amide bond to yield 3,5-dinitro-l-tyrosine and acetic acid, or reactions involving the nitro groups. Forced degradation studies are essential to identify these pathways and establish a stability-indicating analytical method.[4][5]

Illustrative Forced Degradation Data

The table below summarizes the expected outcomes from a forced degradation study. This is a hypothetical representation to guide stability testing.

| Stress Condition | Reagent / Condition | Expected Outcome |

| Acid Hydrolysis | 1 M HCl, 60°C, 24h | Significant degradation (amide hydrolysis) |

| Base Hydrolysis | 1 M NaOH, 60°C, 24h | Significant degradation (amide hydrolysis) |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation |

| Thermal | 80°C (solid state), 48h | Minimal to no degradation |

| Photolytic | ICH Q1B light exposure | Moderate degradation |

Experimental Protocol: Forced Degradation Study

This protocol follows ICH guidelines to evaluate the intrinsic stability of N-Acetyl-3,5-dinitro-l-tyrosine.[4][5][6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

N-Acetyl-3,5-dinitro-l-tyrosine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and acetonitrile

-

Temperature-controlled oven, water bath

-

Photostability chamber

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method. Compare chromatograms to an unstressed control sample to identify degradation peaks.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the parent compound from all potential degradation products.

Objective: To develop an analytical method capable of quantifying N-Acetyl-3,5-dinitro-l-tyrosine in the presence of its impurities and degradants.

Chromatographic Conditions (Recommended Starting Point):

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 70% B

-

25-30 min: Hold at 70% B

-

30-31 min: Return to 10% B

-

31-40 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (or Diode Array Detector to monitor multiple wavelengths)

-

Injection Volume: 10 µL

-

Diluent: 50:50 Acetonitrile:Water

Caption: Workflow for forced degradation and HPLC analysis.

Conclusion

While specific published data on the solubility and stability of N-Acetyl-3,5-dinitro-l-tyrosine is scarce, its chemical structure allows for informed predictions of its behavior. It is anticipated to have limited aqueous solubility and to be susceptible to degradation via hydrolysis under both acidic and basic conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility profile and to perform comprehensive stability testing. The generation of such empirical data is a critical step in the successful development and application of this compound in any scientific or pharmaceutical context.

References

- 1. N-Acetyl-3,5-dinitro-l-tyrosine (20767-00-4) for sale [vulcanchem.com]

- 2. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3,5-Dinitro-L-tyrosine | 17360-11-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

The Role of N-Acetyl-3,5-dinitro-l-tyrosine in Elucidating Enzyme-Substrate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-dinitro-l-tyrosine (NADT) is a synthetically modified amino acid derivative that has proven to be a valuable tool in the study of enzyme-substrate interactions, particularly in the field of proteomics and enzymology. Its unique chemical structure, featuring two nitro groups on the aromatic ring of tyrosine, imparts specific properties that make it an effective inhibitor and a useful chromogenic substrate for certain enzymes. This technical guide provides an in-depth exploration of NADT's synthesis, its application in enzyme kinetic studies, and detailed experimental protocols for its use, with a primary focus on its interaction with the archetypal aspartic protease, pepsin.

Physicochemical Properties of N-Acetyl-3,5-dinitro-l-tyrosine

A thorough understanding of the physicochemical properties of NADT is essential for its effective application in experimental settings. These properties influence its solubility, stability, and interaction with biological macromolecules.

| Property | Value |

| CAS Number | 20767-00-4 |

| Molecular Formula | C₁₁H₁₁N₃O₈ |

| Molecular Weight | 313.22 g/mol |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in aqueous solutions, with solubility influenced by pH |

Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine

The synthesis of NADT is a two-step process involving the nitration of L-tyrosine followed by N-acetylation. Careful control of reaction conditions is crucial to ensure high yield and purity.

Step 1: Synthesis of 3,5-dinitro-l-tyrosine

This step involves the direct nitration of L-tyrosine using a mixture of nitric and sulfuric acids.

Experimental Protocol:

-

In a flask submerged in an ice-salt bath to maintain a temperature of -5°C to 0°C, slowly add 100g of L-tyrosine to 450 mL of concentrated sulfuric acid with constant stirring.

-

Once the L-tyrosine is fully dissolved, add a chilled mixture of 55 mL of concentrated nitric acid and 55 mL of concentrated sulfuric acid dropwise over a period of 2-3 hours. The temperature must be strictly maintained below 0°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

-

Pour the reaction mixture slowly onto 2 kg of crushed ice with vigorous stirring.

-

The yellow precipitate of 3,5-dinitro-l-tyrosine is collected by filtration, washed extensively with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

Step 2: N-acetylation of 3,5-dinitro-l-tyrosine

The second step involves the acetylation of the amino group of 3,5-dinitro-l-tyrosine.

Experimental Protocol:

-

Dissolve 50g of 3,5-dinitro-l-tyrosine in 500 mL of 2 M sodium hydroxide solution, keeping the temperature below 20°C.

-

To this solution, add 30 mL of acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concurrent addition of 2 M sodium hydroxide. The temperature should be kept below 20°C.

-

After the addition of acetic anhydride is complete, stir the solution at room temperature for 1 hour.

-

Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate of N-Acetyl-3,5-dinitro-l-tyrosine is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield a purified product.

Application of N-Acetyl-3,5-dinitro-l-tyrosine in Studying Pepsin-Substrate Interactions

NADT is primarily recognized for its role as a competitive inhibitor of pepsin, an endopeptidase that plays a crucial role in digestion. The dinitro-tyrosyl moiety of NADT mimics the aromatic amino acid residues of natural protein substrates, allowing it to bind to the active site of pepsin without being cleaved. This inhibitory action makes it an excellent tool for studying the kinetics and mechanism of pepsin.

Enzyme Kinetics and Inhibition

Table of Kinetic Parameters for a Pepsin Substrate Analog:

The following table presents kinetic data for the pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-L-diiodotyrosine, a close structural and functional analog of NADT. This data is illustrative of the parameters that can be determined when studying enzyme inhibition with NADT.[2]

| Parameter | Value | Conditions |

| Michaelis Constant (Kₘ) | 0.05 mM | pH 2.0, 37°C |

| Catalytic Rate Constant (k_cat) | 25 s⁻¹ | pH 2.0, 37°C |

| Catalytic Efficiency (k_cat/Kₘ) | 5 x 10⁵ M⁻¹s⁻¹ | pH 2.0, 37°C |

Experimental Protocol: Pepsin Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of NADT on pepsin activity using a suitable chromogenic or fluorogenic substrate.

Materials:

-

Porcine Pepsin

-

N-Acetyl-3,5-dinitro-l-tyrosine (NADT)

-

A suitable pepsin substrate (e.g., N-acetyl-L-phenylalanyl-L-tyrosine ethyl ester or a fluorogenic substrate)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Spectrophotometer or Fluorometer

-

Thermostated cuvette holder

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of pepsin (e.g., 1 mg/mL) in 10 mM HCl.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of NADT in 10 mM HCl to be tested as an inhibitor.

-

Prepare a reaction buffer of 0.1 M HCl (pH 2.0).

-

-

Enzyme Assay:

-

Set the spectrophotometer/fluorometer to the appropriate wavelength for detecting the product of substrate cleavage.

-

Equilibrate the reaction buffer, substrate solution, and inhibitor solutions to 37°C.

-

In a cuvette, mix the reaction buffer, a specific concentration of the substrate, and a specific concentration of the NADT inhibitor solution.

-

Initiate the reaction by adding a small volume of the pepsin stock solution.

-